PF-AKT400 PF-AKT400 AKT Inhibitor is any agent that inhibits protein kinase B (AKT).
Brand Name: Vulcanchem
CAS No.:
VCID: VC0548344
InChI: InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27)/t20-/m0/s1
SMILES: CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N
Molecular Formula: C20H22F2N6O
Molecular Weight: 400.4 g/mol

PF-AKT400

CAS No.:

Cat. No.: VC0548344

Molecular Formula: C20H22F2N6O

Molecular Weight: 400.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PF-AKT400 -

Specification

Molecular Formula C20H22F2N6O
Molecular Weight 400.4 g/mol
IUPAC Name N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide
Standard InChI InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27)/t20-/m0/s1
Standard InChI Key MOZRQQTUYAYCQT-FQEVSTJZSA-N
Isomeric SMILES CCC1=CNC2=C1C(=NC=N2)N3CC[C@@](C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N
SMILES CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N
Canonical SMILES CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N
Appearance Solid powder

Introduction

Chemical and Structural Properties of PF-AKT400

Molecular Characteristics

PF-AKT400 (chemical name: N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl]methyl]-2,4-difluorobenzamide) is a small molecule with a molecular formula of C₂₀H₂₂F₂N₆O and a molecular weight of 400.43 g/mol . Its structure features a 3-aminopyrrolidine scaffold, which enhances binding affinity to Akt’s ATP-binding pocket while minimizing off-target effects .

Table 1: Key Chemical Properties

PropertyValue
CAS No.1004990-28-6
Solubility≥100 mg/mL in DMSO
Storage Conditions-20°C (stable for 1 month)
Selectivity (Akt1/PKA)900-fold (IC₅₀ = 0.5 vs. 450 nM)

The compound’s canonical SMILES string (N[C@@](CC1)(CNC(C2=CC=C(F)C=C2F)=O)CN1C3=C4C(NC=C4CC)=NC=N3) reflects its stereochemical complexity, including fluorine substitutions critical for target engagement .

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Akt Signaling in Oncogenesis

Akt regulates cell survival, proliferation, and metabolism by phosphorylating substrates like GSK-3β, FOXO transcription factors, and MDM2 . Hyperactivation of Akt, common in cancers, drives resistance to apoptosis and uncontrolled growth . PF-AKT400 disrupts this pathway by competitively inhibiting ATP binding to Akt’s kinase domain, thereby blocking downstream phosphorylation events .

Selectivity and Binding Dynamics

PF-AKT400’s high selectivity stems from its interaction with Akt’s unique pleckstrin homology (PH) domain, which is absent in PKA . Molecular dynamics simulations reveal that the 3-aminopyrrolidine scaffold stabilizes hydrogen bonds with Akt1’s Thr211 and Glu228 residues, explaining its sub-nanomolar potency .

Preclinical Efficacy and Pharmacological Profiling

In Vitro Activity

In U87 glioblastoma cells, PF-AKT400 reduces phosphorylation of GSK-3α (IC₅₀ = 310 nM) and S6 ribosomal protein (IC₅₀ = 110 nM), markers of Akt and mTORC1 activity, respectively . Concurrently, it induces Akt hyperphosphorylation at Ser473 (EC₅₀ = 216 nM), a feedback mechanism linked to mTORC2 inhibition .

Monotherapy Studies

  • Prostate Cancer (PC3 Xenografts): Oral administration of 100 mg/kg PF-AKT400 twice daily for 10 days resulted in 75% tumor growth inhibition (TGI) .

  • Colorectal Cancer (Colo205 Xenografts): A dose of 150 mg/kg yielded 60% TGI .

Combination Therapy

PF-AKT400 synergizes with rapamycin (mTOR inhibitor) in PC3 models:

  • 75 mg/kg PF-AKT400 + 10 mg/kg rapamycin: 98% TGI vs. 56% (PF-AKT400 alone) and 66% (rapamycin alone) .
    This synergy arises from concurrent blockade of Akt and mTORC1, preventing compensatory signaling .

ModelDose (mg/kg)TGI (%)Key Biomarker Changes
PC3 (Prostate)10075↓p-S6, ↑p-Akt (Ser473)
Colo205 (Colorectal)15060↓p-S6, ↑p-Akt (Ser473)
PC3 + Rapamycin75 + 1098Enhanced ↓p-S6, sustained ↑p-Akt

Pharmacokinetic and Pharmacodynamic Profile

Absorption and Distribution

In PC3 xenograft-bearing mice, PF-AKT400 achieves peak plasma concentrations within 0.5 hours post-administration (25–100 mg/kg) . Tumor penetration correlates with dose-dependent reductions in p-S6 (maximal at 2–4 hours) and transient Akt hyperphosphorylation (peaking at 1 hour) .

Metabolism and Excretion

While detailed metabolism studies are lacking, PF-AKT400’s half-life in plasma is estimated at 3–4 hours, necessitating twice-daily dosing for sustained target inhibition .

Comparative Analysis with Other Akt Inhibitors

Table 3: Select Akt Inhibitors in Development

CompoundTypeSelectivity (Akt1 IC₅₀)Clinical Status
PF-AKT400ATP-competitive0.5 nMPreclinical
CapivasertibATP-competitive3.3 nMPhase III (NCT04305496)
IpatasertibATP-competitive5 nMPhase II (NCT03337724)
MK-2206Allosteric8 nMPhase II (discontinued)

Future Directions and Research Opportunities

  • Combination Strategies: Pairing PF-AKT400 with immune checkpoint inhibitors or PARP inhibitors could exploit synthetic lethality in PTEN-deficient cancers .

  • Biomarker Development: Identifying predictive biomarkers (e.g., PIK3CA mutations, PTEN loss) is critical for patient stratification .

  • Formulation Optimization: Improving solubility and bioavailability may enhance in vivo efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator